molecular formula C10H9F3O4 B14073598 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzoic acid

3-Methoxy-4-(2,2,2-trifluoroethoxy)benzoic acid

Cat. No.: B14073598
M. Wt: 250.17 g/mol
InChI Key: KTCMDRATPYZULK-UHFFFAOYSA-N
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Description

3-Methoxy-4-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C10H9F3O4 It is characterized by the presence of a methoxy group and a trifluoroethoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzoic acid can be achieved through several steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzoic acid and 2,2,2-trifluoroethanol.

    Reaction with Trifluoroethanol: The 3-methoxybenzoic acid is reacted with 2,2,2-trifluoroethanol in the presence of a suitable catalyst, such as sulfuric acid, to form the ester intermediate.

    Hydrolysis: The ester intermediate is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(2,2,2-trifluoroethoxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The methoxy and trifluoroethoxy groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Esterification and Hydrolysis: The carboxylic acid group can form esters and undergo hydrolysis.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Sulfuric acid (H2SO4), hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, esterification with an alcohol will yield the corresponding ester, while oxidation may produce a carboxylic acid derivative.

Scientific Research Applications

3-Methoxy-4-(2,2,2-trifluoroethoxy)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid Derivatives: Compounds such as 3-methoxybenzoic acid and 4-methoxybenzoic acid share structural similarities.

    Trifluoroethoxy Compounds: Compounds like 2,2,2-trifluoroethanol and its derivatives.

Properties

IUPAC Name

3-methoxy-4-(2,2,2-trifluoroethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O4/c1-16-8-4-6(9(14)15)2-3-7(8)17-5-10(11,12)13/h2-4H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCMDRATPYZULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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